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Compound of Interest

Compound Name:
4-(4-Iodo-phenyl)-4-oxo-butyric

acid

Cat. No.: B067411 Get Quote

In-Depth Technical Guide: 4-(4-Iodophenyl)-4-
oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4-(4-Iodophenyl)-4-oxobutanoic

acid, a molecule with significant potential in medicinal chemistry and drug development. This

document details its chemical structure, functional groups, and predicted physicochemical and

spectroscopic properties. A detailed experimental protocol for its synthesis and purification is

provided, alongside a discussion of its potential applications in targeting cellular signaling

pathways.

Disclaimer: Specific experimental data for 4-(4-Iodophenyl)-4-oxobutanoic acid is limited in

publicly accessible databases. The information presented herein is based on established

chemical principles and extrapolated from data on structurally analogous compounds. This

includes predicted spectroscopic data and a generalized experimental protocol that may

require optimization.

Molecular Structure and Functional Groups
4-(4-Iodophenyl)-4-oxobutanoic acid is a multifunctional organic compound featuring three key

functional groups that dictate its chemical behavior and potential biological activity: a para-
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substituted iodophenyl ring, a ketone, and a carboxylic acid.

Iodophenyl Group: The iodine atom attached to the phenyl ring is a key feature. As a heavy

halogen, it significantly increases the molecule's lipophilicity and can participate in halogen

bonding, a type of non-covalent interaction that can be important for drug-receptor binding.

The iodine atom also provides a convenient site for radiolabeling with isotopes such as ¹²³I,

¹²⁵I, or ¹³¹I, making it a candidate for developing radiopharmaceuticals for imaging or

therapeutic purposes.

Ketone Group: The carbonyl (C=O) group within the aliphatic chain introduces polarity and

acts as a hydrogen bond acceptor. This functional group can be a key interaction point with

biological targets and influences the molecule's overall conformation.

Carboxylic Acid Group: This functional group confers acidic properties to the molecule,

allowing it to form salts, esters, or amides. As a strong hydrogen bond donor and acceptor, it

plays a crucial role in determining the compound's solubility in aqueous and organic media

and its ability to interact with biological macromolecules.

Caption: Chemical structure of 4-(4-Iodophenyl)-4-oxobutanoic acid with its main functional

groups highlighted.

Physicochemical Properties
The physicochemical properties of 4-(4-Iodophenyl)-4-oxobutanoic acid are essential for its

application in research and development. The following table provides a summary of its key

properties, which are largely predicted based on its structure.
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Property Value Source/Method

Molecular Formula C₁₀H₉IO₃ Calculation

Molecular Weight 304.08 g/mol [1] Calculation

Appearance
Predicted to be a white to off-

white crystalline solid
Analogy

Melting Point
Predicted to be in the range of

140-150 °C
Analogy

Solubility

Predicted to be soluble in polar

organic solvents like DMSO

and methanol, with limited

solubility in water[1]

Analogy

pKa
Estimated to be around 4.5 for

the carboxylic acid group
Analogy

LogP
Predicted to be approximately

2.2[2]
Calculation

Experimental Protocols
Synthesis via Friedel-Crafts Acylation
The synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid can be achieved through a Friedel-Crafts

acylation of iodobenzene with succinic anhydride. The following is a detailed protocol based on

established methods for similar reactions.

Materials and Equipment:

Iodobenzene (reagent grade)

Succinic anhydride (≥99%)

Anhydrous aluminum chloride (AlCl₃, ≥99%)

Nitrobenzene (anhydrous, ≥99%)
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Dichloromethane (DCM, HPLC grade)

5 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Ethanol (absolute)

Deionized water

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

Ice-water bath

Heating mantle

Separatory funnel

Rotary evaporator

Büchner funnel and filtration flask

Melting point apparatus

Procedure:

Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a reflux condenser with a drying tube.

In the flask, add iodobenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents).

Add anhydrous nitrobenzene as the solvent.

Cool the mixture to 0-5 °C using an ice-water bath.
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Slowly and portion-wise, add anhydrous aluminum chloride (2.5 equivalents) to the stirred

mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to

warm to room temperature.

Stir the reaction mixture at room temperature for 12-16 hours.

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and

concentrated hydrochloric acid to decompose the aluminum chloride complex.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3 x volume of the aqueous layer).

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure using a rotary evaporator.

The crude product is then purified by recrystallization from an ethanol/water mixture to yield

the final product.

Caption: General workflow for the synthesis and purification of 4-(4-Iodophenyl)-4-oxobutanoic

acid.

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 4-(4-Iodophenyl)-4-

oxobutanoic acid based on the analysis of its functional groups and comparison with similar

structures.

¹H NMR Spectroscopy (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.5 br s 1H -COOH

7.90 d, J = 8.5 Hz 2H Ar-H (ortho to C=O)

7.75 d, J = 8.5 Hz 2H Ar-H (ortho to I)

3.30 t, J = 6.5 Hz 2H -COCH₂-

2.85 t, J = 6.5 Hz 2H -CH₂COOH

¹³C NMR Spectroscopy (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~198.5 C=O (Ketone)

~178.0 C=O (Carboxylic Acid)

~138.0 Ar-C (ipso to C=O)

~131.0 Ar-CH (ortho to I)

~129.5 Ar-CH (ortho to C=O)

~101.5 Ar-C (ipso to I)

~33.5 -COCH₂-

~28.0 -CH₂COOH

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

2500-3300 (broad) O-H stretch Carboxylic Acid

~1710 C=O stretch Carboxylic Acid

~1685 C=O stretch Ketone

~1580 C=C stretch Aromatic Ring

~1280, ~930 O-H bend Carboxylic Acid

~830 C-H out-of-plane bend para-substituted Aromatic

Mass Spectrometry (Electron Ionization - EI)
m/z Value Proposed Fragment

304 [M]⁺

287 [M - OH]⁺

259 [M - COOH]⁺

203 [I-C₆H₄-CO]⁺

127 [I]⁺

76 [C₆H₄]⁺

Potential Applications in Drug Development and
Signaling Pathways
The unique structural features of 4-(4-Iodophenyl)-4-oxobutanoic acid make it an interesting

candidate for various applications in drug discovery. The presence of the iodophenyl group is

particularly advantageous for the development of targeted therapies and diagnostic agents.

Potential Roles:

Enzyme Inhibitors: The carboxylic acid and ketone functionalities can interact with the active

sites of various enzymes, potentially leading to their inhibition.
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Molecular Probes: The iodine atom can be replaced with a radioisotope, allowing the

molecule to be used as a probe in single-photon emission computed tomography (SPECT)

or positron emission tomography (PET) imaging to study biological processes in vivo.

Scaffold for Drug Design: This molecule can serve as a starting point or a scaffold for the

synthesis of more complex molecules with tailored biological activities.

Hypothetical Signaling Pathway Interaction: Given its structure, 4-(4-Iodophenyl)-4-oxobutanoic

acid could potentially modulate signaling pathways involved in cell proliferation and survival.

For instance, it could be investigated as an inhibitor of enzymes within the PI3K/Akt/mTOR or

MAPK/ERK pathways, which are often dysregulated in cancer and other diseases. The

diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase in

a signaling cascade.

Caption: Hypothetical mechanism of action via inhibition of a kinase in a cellular signaling

pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b067411?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

